N,N'-bis(4-aminophenyl)isophthalamide
Overview
Description
N,N’-bis(4-aminophenyl)isophthalamide: is an aromatic diamine compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two amino groups attached to phenyl rings, which are further connected to an isophthalamide core. This compound is widely used in the synthesis of high-performance polymers, particularly polyamides and polyimides, due to its excellent thermal stability and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-aminophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-aminophenylamine in the presence of a suitable solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the amine groups. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of N,N’-bis(4-aminophenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in batch processes, with careful monitoring of temperature, pressure, and reaction time to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-aminophenyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of N,N’-bis(4-aminophenyl)isophthalamide.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-bis(4-aminophenyl)isophthalamide involves its ability to form strong hydrogen bonds and π-π interactions due to the presence of aromatic rings and amide groups. These interactions contribute to the compound’s stability and its ability to form high-performance polymers. The molecular targets and pathways involved in its applications depend on the specific use, such as forming stable complexes with biomolecules in drug delivery systems or providing structural integrity in polymer matrices .
Comparison with Similar Compounds
N,N’-bis(4-aminophenyl)terephthalamide: Similar in structure but with a terephthalamide core instead of an isophthalamide core.
N,N’-bis(4-aminophenyl)benzamide: Contains a benzamide core, offering different properties and applications.
N,N’-bis(4-aminophenyl)oxalamide: Features an oxalamide core, providing unique chemical and physical characteristics.
Uniqueness: N,N’-bis(4-aminophenyl)isophthalamide is unique due to its isophthalamide core, which imparts specific thermal and mechanical properties that are advantageous in high-performance polymer applications. Its ability to form stable hydrogen bonds and π-π interactions makes it particularly useful in the synthesis of polyamides and polyimides, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKLEGNLJLVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341272 | |
Record name | N,N'-Bis(4-aminophenyl)isophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2658-06-2 | |
Record name | N,N'-Bis(4-aminophenyl)isophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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